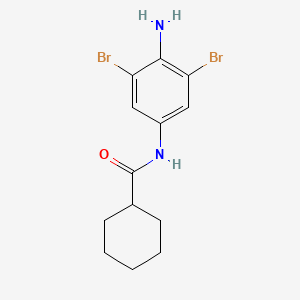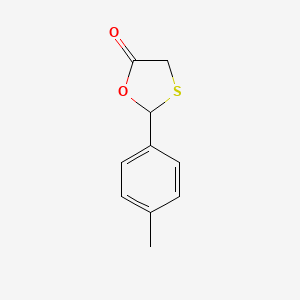
ACETYLKITASAMYCIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylkitasamycin is a macrolide antibiotic derived from kitasamycin. It is known for its effectiveness against Gram-positive bacteria, particularly Streptococcus species . This compound is used in veterinary medicine and has shown promising results in treating bacterial infections in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylkitasamycin is synthesized through the acetylation of kitasamycin. The process involves the reaction of kitasamycin with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into dispersible tablets or microcapsules for ease of administration .
Chemical Reactions Analysis
Types of Reactions
Acetylkitasamycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .
Scientific Research Applications
Acetylkitasamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Medicine: Explored for its potential in treating bacterial infections in humans and animals.
Industry: Used in the formulation of veterinary drugs.
Mechanism of Action
Acetylkitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular target is the 50S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Kitasamycin: The parent compound of acetylkitasamycin, with a similar spectrum of activity but different pharmacokinetic properties.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Azithromycin: A macrolide with a broader spectrum of activity and better pharmacokinetic profile.
Uniqueness
This compound is unique due to its acetyl group, which enhances its pharmacokinetic properties, making it more effective in certain applications compared to its parent compound, kitasamycin .
Properties
CAS No. |
178234-32-7 |
|---|---|
Molecular Formula |
C7H11IN2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1171716.png)

